Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate is a complex organic compound characterized by its thiophene ring structure, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of a β-keto ester with a dithioester in the presence of elemental sulfur and a base. The reaction conditions usually require heating and the use of a polar solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used, often under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution may involve reagents like bromine or iodine, while nucleophilic substitution may use alkyl halides or amines.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Substituted thiophenes or derivatives.
Scientific Research Applications
Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays or receptor binding studies.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Ethyl 2-amino-5-methylthiophene-3-carboxylate: Lacks the 2-methylbutyl group.
Ethyl 2-amino-4-(2-methylbutyl)thiophene-3-carboxylate: Lacks the 5-methyl group.
Ethyl 2-amino-5-methyl-4-(butyl)thiophene-3-carboxylate: Has a straight-chain butyl group instead of a 2-methylbutyl group.
Uniqueness: Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate is unique due to the presence of both the methyl and 2-methylbutyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-5-8(3)7-10-9(4)17-12(14)11(10)13(15)16-6-2/h8H,5-7,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBHTUMNPLCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=C(SC(=C1C(=O)OCC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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